6-(p-Methoxybenzoyl)-2-oxo-3-benzoxazolinepropionic acid
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Overview
Description
3-(6-(4-Methoxybenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid is a complex organic compound with a unique structure that combines a methoxybenzoyl group with an oxobenzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-Methoxybenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxobenzoxazole core, followed by the introduction of the methoxybenzoyl group and the propanoic acid side chain. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-(4-Methoxybenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The methoxy group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(6-(4-Methoxybenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-(4-Methoxybenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybenzoyl)propionic acid: This compound shares the methoxybenzoyl group but lacks the oxobenzoxazole moiety.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: Similar in structure but with a different arrangement of functional groups.
7-Methoxy-1-Naphthylacetonitrile: Contains a methoxy group but has a different core structure.
Uniqueness
3-(6-(4-Methoxybenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid is unique due to the combination of the methoxybenzoyl group with the oxobenzoxazole moiety. This unique structure imparts specific chemical properties and biological activities that are not found in the similar compounds listed above. The presence of the oxobenzoxazole ring, in particular, contributes to its potential as a versatile building block in synthetic chemistry and its applications in various scientific research fields.
Properties
CAS No. |
76752-03-9 |
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Molecular Formula |
C18H15NO6 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-[6-(4-methoxybenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H15NO6/c1-24-13-5-2-11(3-6-13)17(22)12-4-7-14-15(10-12)25-18(23)19(14)9-8-16(20)21/h2-7,10H,8-9H2,1H3,(H,20,21) |
InChI Key |
ZMENOIMIAJUPFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC(=O)O |
Origin of Product |
United States |
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